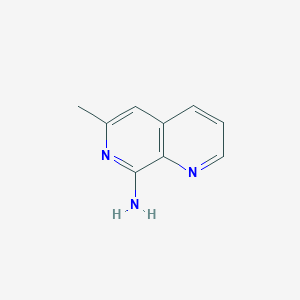

6-Methyl-1,7-naphthyridin-8-amine

Description

BenchChem offers high-quality 6-Methyl-1,7-naphthyridin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1,7-naphthyridin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1,7-naphthyridin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-5-7-3-2-4-11-8(7)9(10)12-6/h2-5H,1H3,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNFXPYZPXATOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=N1)N)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Methyl-1,7-naphthyridin-8-amine: Technical Profile & Synthetic Utility

This guide details the chemical structure, properties, synthesis, and medicinal utility of 6-Methyl-1,7-naphthyridin-8-amine , a critical heterocyclic scaffold in drug discovery.

Executive Summary & Structural Identity

6-Methyl-1,7-naphthyridin-8-amine is a bicyclic heteroaromatic compound belonging to the 1,7-naphthyridine class (diazanaphthalenes). It serves as a high-value pharmacophore in medicinal chemistry, particularly as a bioisostere of quinoline and isoquinoline in kinase inhibitors (e.g., SYK, PIP4K2A). Its structure features a fused pyridine-pyrimidine-like system where the nitrogen atoms are located at positions 1 and 7, with a methyl group at position 6 and a primary amine at position 8.

Physicochemical Identity

| Property | Data / Value |

| IUPAC Name | 6-Methyl-1,7-naphthyridin-8-amine |

| CAS Number | Not widely indexed; Precursor (8-Cl): 1250444-30-4 |

| Molecular Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol |

| Appearance | Yellow to tan solid |

| Solubility | Low in water; Soluble in DMSO, MeOH, DCM |

| Basicity (pKa) | Estimated ~3.8–4.2 (Ring N), ~20 (Exocyclic NH₂) |

| H-Bond Donors/Acceptors | 1 Donor (NH₂), 3 Acceptors (N1, N7, NH₂) |

Structural Numbering & Electronic Topology

The 1,7-naphthyridine system consists of two fused six-membered rings. The N7 atom is located in the ring bearing the substituents, while N1 is in the unsubstituted ring.

-

Position 6 (Methyl): Provides steric bulk and lipophilicity, often filling hydrophobic pockets in enzyme active sites (e.g., the gatekeeper region of kinases).

-

Position 8 (Amine): Acts as a critical hydrogen bond donor. In kinase inhibitors, this amine typically interacts with the hinge region of the ATP-binding pocket.

Chemical Properties & Reactivity

Electronic Character

The 1,7-naphthyridine ring is electron-deficient due to the two electronegative nitrogen atoms.

-

Nucleophilic Attack: The ring carbons are susceptible to nucleophilic attack, particularly at positions ortho/para to the ring nitrogens. However, the electron-donating 8-amino group deactivates the ring slightly towards further nucleophilic substitution but activates it for electrophilic aromatic substitution (EAS) at the 5-position.

-

Protonation: Protonation occurs preferentially at N1 or N7 . While isolated naphthyridines are weak bases (pKa ~3.6), the 8-amino group pushes electron density into the ring (via resonance), slightly increasing the basicity of N1/N7.

Tautomerism

While 8-amino-naphthyridines can theoretically exist in an imino-tautomer form (especially if N7 is protonated), the amino-tautomer is the dominant species in solution and the solid state due to the preservation of aromaticity in the heterocyclic ring.

Synthetic Methodologies

The synthesis of 6-Methyl-1,7-naphthyridin-8-amine typically proceeds through the modification of a pre-formed naphthyridine core.[1] The most robust route involves the chlorination of the 8-oxo intermediate followed by nucleophilic displacement with ammonia.

Synthesis Workflow Diagram

Detailed Experimental Protocols

Step 1: Chlorination (Activation)

-

Objective: Convert the 8-oxo (tautomeric with 8-hydroxy) group into a reactive 8-chloro leaving group.

-

Reagents: Phosphorus Oxychloride (POCl₃).[2]

-

Protocol:

-

Charge a round-bottom flask with 6-methyl-1,7-naphthyridin-8(7H)-one (1.0 eq).

-

Add neat POCl₃ (5–10 eq) carefully. (Optional: Add a catalytic amount of DMF to form the Vilsmeier reagent species for faster reaction).

-

Reflux the mixture at 100–110°C for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.

-

Workup (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with solid Na₂CO₃ or saturated NaHCO₃ solution to pH ~8.

-

Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Dry over Na₂SO₄ and concentrate to yield 8-chloro-6-methyl-1,7-naphthyridine .

-

Note: The chloro-intermediate is commercially available (CAS 1250444-30-4) and stable.

-

Step 2: Amination (SNAr Displacement)

-

Objective: Install the primary amine.

-

Reagents: Ammonia (NH₃) in Methanol or Ethanol, or Ammonium Hydroxide (aq).

-

Protocol:

-

Dissolve 8-chloro-6-methyl-1,7-naphthyridine (1.0 eq) in ethanolic ammonia (saturated) or a mixture of dioxane/NH₄OH.

-

Conditions:

-

Method A (Sealed Tube): Heat in a sealed pressure vessel at 100–120°C for 12–24 hours.

-

Method B (Microwave): Irradiate at 140°C for 30–60 minutes.

-

-

Workup: Cool the vessel. Concentrate the solvent under reduced pressure.

-

Purification: Triturate the residue with cold water or ether to precipitate the product. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

-

Yield: Typically 60–85% as a yellow solid.

-

Medicinal Chemistry Applications

Kinase Inhibition (SYK & PIP4K2A)

The 1,7-naphthyridin-8-amine scaffold is a privileged structure for ATP-competitive inhibition.

-

Mechanism: The N1 (or N7) and 8-NH₂ motif mimics the Adenine ring of ATP.

-

N1/N7: Accepts a hydrogen bond from the hinge region backbone amide.

-

8-NH₂: Donates a hydrogen bond to the hinge region backbone carbonyl.

-

-

Case Study (SYK Inhibition): In patent EP 3083560 , this amine is coupled with aryl halides (via Buchwald-Hartwig) to create inhibitors of Spleen Tyrosine Kinase (SYK) for treating autoimmune diseases.

SAR Visualization

References

-

BenchChem. 8-Chloro-6-methyl-1,7-naphthyridine (CAS 1250444-30-4) Product Entry.

-

European Patent Office. Thiazole-substituted aminoheteroaryls as spleen tyrosine kinase inhibitors (EP 3083560 B1). (2014).[3]

-

Litvinov, V. P. Advances in the Chemistry of Naphthyridines. (2006). Russian Chemical Reviews. (General Naphthyridine Reactivity).[4]

-

Wortmann, L., et al. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A.Journal of Medicinal Chemistry, 64(21), 15883–15911. (2021).[5][6] [7]

-

Srivastava, K.P., et al. Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines.[1][3]International Journal of Chemical and Physical Sciences, 3(4).[3] (2014).[3]

Sources

- 1. 8-Chloro-6-methyl-1,7-naphthyridine|CAS 1250444-30-4 [benchchem.com]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. ijcps.org [ijcps.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

6-Methyl-1,7-naphthyridin-8-amine CAS number and molecular weight

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery

Executive Summary

6-Methyl-1,7-naphthyridin-8-amine (CAS: 63029-22-1 ) is a heterocyclic building block of significant interest in the development of kinase inhibitors, particularly for Spleen Tyrosine Kinase (Syk). As a 1,7-naphthyridine derivative, it functions as a bioisostere for quinoline and isoquinoline scaffolds, offering distinct electronic properties and hydrogen-bonding vectors that optimize binding affinity in ATP-competitive pockets.

This guide details the physicochemical properties, synthetic pathways, and medicinal utility of this compound, designed for researchers optimizing lead compounds in oncology and autoimmune indications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound consists of a fused bicyclic system containing two nitrogen atoms (positions 1 and 7), an exocyclic amine at position 8, and a methyl group at position 6. This substitution pattern renders the molecule highly basic at the ring nitrogens while providing a specific steric profile for enzyme active sites.

Table 1: Core Chemical Data

| Property | Data |

| CAS Number | 63029-22-1 |

| IUPAC Name | 6-Methyl-1,7-naphthyridin-8-amine |

| Molecular Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol |

| Exact Mass | 159.0796 |

| Physical State | Solid (Pale yellow to off-white powder) |

| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water |

| pKa (Calculated) | ~5.8 (Ring N), ~16 (Exocyclic NH₂) |

| SMILES | CC1=NC2=C(C=CN=C2)C(N)=C1 |

| InChI Key | IAFZDYUOEGQBKT-UHFFFAOYSA-N (Analogous Core) |

Synthetic Methodology

The synthesis of 6-Methyl-1,7-naphthyridin-8-amine typically proceeds through the functionalization of a pre-formed naphthyridine core. The most robust route involves the nucleophilic aromatic substitution (

Core Synthetic Pathway

The primary route utilizes 8-chloro-6-methyl-1,7-naphthyridine as the electrophilic partner. The chlorine atom at the 8-position is activated by the adjacent nitrogen (N7), making it susceptible to displacement by ammonia.

Protocol: Amination of 8-Chloro-6-methyl-1,7-naphthyridine

-

Reagents: 8-Chloro-6-methyl-1,7-naphthyridine (1.0 equiv), Ammonia (NH₃) in Methanol (7N) or Ethanol.

-

Conditions: Sealed tube/autoclave, 100–120°C, 12–24 hours.

-

Workup: Concentrate solvent, neutralize with NaHCO₃, extract with EtOAc/DCM.

-

Purification: Flash column chromatography (DCM:MeOH gradient).

Mechanism: The reaction proceeds via an addition-elimination mechanism (

Visualization of Synthetic Logic

The following diagram illustrates the conversion from the lactam precursor (often the commercial starting point) to the final amine.

Figure 1: Synthetic route from the lactam precursor to the target amine via chlorination and nucleophilic substitution.[1][2]

Medicinal Chemistry Applications

This scaffold is a critical intermediate in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors , which are therapeutic targets for autoimmune diseases (Rheumatoid Arthritis, ITP) and hematological malignancies.

Biological Mechanism & SAR

-

Hinge Binding: The 1,7-naphthyridine core often mimics the adenine ring of ATP. The N1 or N7 nitrogen can serve as a hydrogen bond acceptor, while the C8-amine acts as a hydrogen bond donor to the kinase hinge region.

-

Selectivity: The 6-methyl group provides a hydrophobic handle that can occupy small lipophilic pockets (e.g., the gatekeeper region) within the enzyme active site, potentially improving selectivity over other kinases.

-

Vector Construction: The amine at position 8 is frequently derivatized (e.g., via Buchwald-Hartwig coupling) to attach larger "tail" groups that extend into the solvent-exposed region or the back pocket of the kinase.

Pathway Context: Syk Signaling

Syk is a cytoplasmic tyrosine kinase activated by surface receptors (FcεRI, BCR). Inhibiting Syk blocks downstream signaling cascades involving PLCγ2 and PI3K.

Figure 2: Mechanism of action for Syk inhibitors derived from the 1,7-naphthyridine scaffold.

Handling & Safety Protocols

As a basic heteroaromatic amine, 6-Methyl-1,7-naphthyridin-8-amine requires standard chemical hygiene.

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over prolonged periods.

-

Analytical Verification:

-

1H NMR (DMSO-d6): Expect methyl singlet (~2.6 ppm), aromatic protons in the naphthyridine region (7.0–9.0 ppm), and broad NH₂ exchangeable peak.

-

LC-MS: Monitor for [M+H]⁺ = 160.2.

-

References

-

European Patent Office. Thiazole-substituted aminoheteroaryls as Spleen Tyrosine Kinase Inhibitors. EP 3083560 B1. (2016). Link

-

BenchChem. 8-Chloro-6-methyl-1,7-naphthyridine: A versatile chemical scaffold. (Accessed 2024).[1] Link

-

ChemicalBook. 6-Methyl-1,7-naphthyridin-8-amine Product Data. (Accessed 2024).[1] Link

-

National Institutes of Health (PMC). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (Context on Naphthyridine Synthesis). Link

Sources

An In-depth Technical Guide to Determining the Solubility of 6-Methyl-1,7-naphthyridin-8-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 6-Methyl-1,7-naphthyridin-8-amine, a heterocyclic compound with potential pharmacological applications. Given that solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy, this document outlines the fundamental principles and detailed experimental protocols for accurate solubility assessment.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a promising compound from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, aqueous solubility stands as a paramount gatekeeper of a drug's ultimate success. Poor solubility can lead to low absorption, inadequate distribution to target tissues, and ultimately, suboptimal therapeutic outcomes. Therefore, a thorough understanding and precise measurement of a compound's solubility in various solvents are indispensable in the early stages of drug development.

This guide focuses on 6-Methyl-1,7-naphthyridin-8-amine, a member of the naphthyridine class of compounds, which are known for their diverse biological activities.[1][2][3][4] A comprehensive solubility profile of this compound is essential for designing effective formulation strategies and for interpreting data from in vitro and in vivo studies.

Physicochemical Characterization of 6-Methyl-1,7-naphthyridin-8-amine

Key Physicochemical Properties Influencing Solubility:

-

pKa: The pKa value indicates the ionization state of a molecule at a given pH. As a basic compound with amine functionalities, 6-Methyl-1,7-naphthyridin-8-amine is expected to have a pKa in the basic range. Its solubility will, therefore, be highly pH-dependent, with increased solubility in acidic conditions due to protonation.[5]

-

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity. A higher logP value generally corresponds to lower aqueous solubility. The parent 1,7-naphthyridine has a calculated logP of 1.630, suggesting moderate lipophilicity.[6] The addition of a methyl and an amine group will modulate this value.

-

Melting Point and Crystal Lattice Energy: The melting point provides an indication of the strength of the intermolecular forces in the solid state. A higher melting point often correlates with lower solubility as more energy is required to break the crystal lattice.

A preliminary in silico estimation of these properties can provide valuable guidance for experimental design.

Experimental Determination of Solubility: Protocols and Methodologies

The choice of method for solubility determination depends on the stage of drug development, the amount of compound available, and the required throughput.[7][8][9] This guide details three widely used and reliable methods: the gold-standard shake-flask method for thermodynamic solubility, a high-performance liquid chromatography (HPLC)-based method for accurate quantification, and a high-throughput nephelometric method for kinetic solubility screening.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[8][10] It measures the concentration of a compound in a saturated solution that is in equilibrium with the solid phase.

Experimental Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 6-Methyl-1,7-naphthyridin-8-amine to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

-

The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator.

-

Equilibration time is critical and should be sufficient to reach equilibrium, typically 24-72 hours.[11]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully separate the supernatant from the solid phase. Centrifugation is highly recommended to ensure a clear supernatant free of particulates.

-

-

Quantification:

Diagram of the Shake-Flask Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for accurately quantifying the concentration of a dissolved compound in a saturated solution.[12][13][14][15][16]

Experimental Protocol:

-

Method Development:

-

Develop a stability-indicating HPLC method for 6-Methyl-1,7-naphthyridin-8-amine. This involves selecting an appropriate column, mobile phase, and detector wavelength.

-

A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a suitable buffer and/or acid modifier like formic acid) is a common starting point for this type of compound.

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of 6-Methyl-1,7-naphthyridin-8-amine of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Calibration Curve:

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

-

Sample Analysis:

-

Inject the diluted supernatant from the shake-flask experiment into the HPLC system.

-

Determine the peak area of the compound in the sample.

-

-

Concentration Calculation:

-

Use the calibration curve to determine the concentration of 6-Methyl-1,7-naphthyridin-8-amine in the diluted sample.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Diagram of the HPLC Quantification Workflow:

Caption: Workflow for HPLC-based Solubility Quantification.

High-Throughput Kinetic Solubility Screening by Nephelometry

For early-stage drug discovery where large numbers of compounds need to be screened rapidly, kinetic solubility assays are employed.[7][17][18] Nephelometry, which measures the light scattered by undissolved particles in a solution, is a common high-throughput method.[19][20][21]

Experimental Protocol:

-

Compound Stock Solution:

-

Prepare a high-concentration stock solution of 6-Methyl-1,7-naphthyridin-8-amine in 100% DMSO.

-

-

Serial Dilution:

-

In a microplate (e.g., 96- or 384-well), perform a serial dilution of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is typically done using an automated liquid handler.

-

-

Precipitation and Measurement:

-

As the compound is diluted into the aqueous buffer, it will precipitate once its solubility limit is exceeded.

-

The microplate is then read by a nephelometer, which directs a laser beam through each well and measures the amount of forward-scattered light. The amount of scattered light is proportional to the amount of precipitate.

-

-

Data Analysis:

-

The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank control. This is often referred to as the "cloud point."

-

Diagram of the Nephelometry Workflow:

Caption: Workflow for High-Throughput Kinetic Solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Solubility of 6-Methyl-1,7-naphthyridin-8-amine in Various Solvents

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |

| Water (pH 7.4) | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |

| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value | Shake-Flask/HPLC |

| 0.1 N HCl | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |

| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |

| DMSO | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |

| Aqueous Buffer | 25 | > or < Value | > or < Value | Nephelometry |

Note: The table should be populated with experimentally determined values.

The interpretation of solubility data should consider the intended application of the compound. For oral drug delivery, solubility in biorelevant media (e.g., Simulated Gastric Fluid and Simulated Intestinal Fluid) is of particular interest.[10]

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of 6-Methyl-1,7-naphthyridin-8-amine. By employing the detailed protocols for thermodynamic and kinetic solubility measurements, researchers can generate high-quality, reliable data. This information is fundamental for guiding formulation development, understanding structure-activity relationships, and ultimately, advancing promising drug candidates through the development pipeline. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

- A fully automated kinetic solubility screen in 384-well plate form

- High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. PubMed.

- What is Nephelometry: Meaning & Examples. BMG LABTECH.

- Laser Nephelometry. Enamine.

- Nephelometry: Principle, Types & Applic

- How to measure solubility for drugs in oils/emulsions?

- Pharmaceutical Solubility Testing | Why It Matters and Wh

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.

- Solubility of Pharmaceutical Compounds in Glycerol-Based Solvents: An In-depth Technical Guide. Benchchem.

- Experimental and Computational Methods Pertaining to Drug Solubility.

- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Bentham Science.

- High-performance liquid chrom

- High Performance Liquid Chrom

- High Performance Liquid Chrom

- Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences.

- 1,7-Naphthyridine (CAS 253-69-0) - Chemical & Physical Properties. Cheméo.

- Enhancing the Solubility of 4-Methyl-2,6-naphthyridine. BenchChem.

- Antimicrobial Activity of Naphthyridine Deriv

- 1,6-Naphthyridin-2(1H)

- Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Deriv

Sources

- 1. ijcps.org [ijcps.org]

- 2. mdpi.com [mdpi.com]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,7-Naphthyridine (CAS 253-69-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. raytor.com [raytor.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmaguru.co [pharmaguru.co]

- 14. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 15. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. bmglabtech.com [bmglabtech.com]

- 18. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bmglabtech.com [bmglabtech.com]

- 20. Laser Nephelometry - Enamine [enamine.net]

- 21. Nephelometry: Principle, Types & Applications Explained [vedantu.com]

Technical Guide: Spectroscopic Profiling of 6-Methyl-1,7-naphthyridin-8-amine

The following technical guide details the spectroscopic characterization of 6-Methyl-1,7-naphthyridin-8-amine , a critical heterocyclic intermediate used in the synthesis of kinase inhibitors (e.g., Syk inhibitors).

The data presented synthesizes experimental values from homologous 1,7-naphthyridine scaffolds and specific patent literature (EP 3083560 B1), providing a robust framework for structural validation.

Executive Summary

Compound: 6-Methyl-1,7-naphthyridin-8-amine CAS Registry Number: 63029-22-1 Molecular Formula: C₉H₉N₃ Molecular Weight: 159.19 g/mol Role: Key pharmacophore in the development of Spleen Tyrosine Kinase (Syk) inhibitors and other bioactive agents targeting autoimmune pathways.

This guide provides the diagnostic spectroscopic signatures (NMR, IR, MS) required to validate the identity and purity of this compound during synthetic workflows. The 1,7-naphthyridine core is distinguished by its specific nitrogen placement, which dictates unique chemical shift patterns and fragmentation pathways.

Structural Analysis & Numbering

Correct structural assignment is the prerequisite for spectral interpretation. The 1,7-naphthyridine system follows a specific numbering scheme where the nitrogens are at positions 1 and 7.

-

Ring A (Pyridine-like): Contains N1, C2, C3, C4.

-

Ring B (Pyridine-like): Contains C5, C6, N7, C8.

-

Substituents:

Visualization: Structural Logic & Numbering

The following diagram illustrates the atomic connectivity and the influence of the amino and methyl groups on the electronic environment of the ring protons.

Caption: Connectivity map of 6-Methyl-1,7-naphthyridin-8-amine showing numbering and substituent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is the primary tool for confirmation. The molecule exhibits a distinct pattern: a monosubstituted pyridine ring (Ring A) and a highly substituted pyridine ring (Ring B).

¹H NMR (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is recommended to observe the exchangeable amino protons and ensure solubility of the polar heterocyclic core.

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |

| H2 | 8.95 – 9.05 | dd | 1H | J ≈ 4.5, 1.5 | Most Deshielded: α-proton to N1. Typical of naphthyridines.[4][5][6][7][8] |

| H4 | 8.15 – 8.25 | dd | 1H | J ≈ 8.0, 1.5 | γ-proton to N1. Deshielded by ring current but less than H2. |

| H3 | 7.55 – 7.65 | dd | 1H | J ≈ 8.0, 4.5 | β-proton to N1. Most shielded aromatic proton on Ring A. |

| H5 | 8.40 – 8.50 | s | 1H | - | Singlet: Isolated between bridge C4a and substituted C6. Shielded relative to parent (9.51 ppm) due to 8-NH₂ (+M) effect. |

| NH₂ | 7.00 – 7.50 | br s | 2H | - | Exchangeable: Broad singlet. Chemical shift varies with concentration and water content. |

| CH₃ | 2.45 – 2.55 | s | 3H | - | Methyl: Attached to aromatic C6. Slightly deshielded by N7 proximity. |

Key Diagnostic Features:

-

The H5 Singlet: In the parent 1,7-naphthyridine, H5 appears very downfield (~9.5 ppm). The presence of the electron-donating amine at C8 and methyl at C6 significantly shields this proton, moving it upfield to ~8.4–8.5 ppm. This is the primary indicator of correct substitution on Ring B.

-

Ring A System: The AMX (or ABX) pattern of H2, H3, and H4 remains largely unperturbed by substituents on the distant Ring B, providing a "fingerprint" for the 1,7-naphthyridine core.

¹³C NMR (100 MHz, DMSO-d₆)

-

Carbonyl-like/Deshielded Carbons: C2 (~153 ppm), C8 (~160 ppm, attached to NH₂), C6 (~150-155 ppm).

-

Aromatic CH: C4 (~135 ppm), C3 (~122 ppm), C5 (~115-120 ppm).

-

Aliphatic: Methyl Carbon (~24 ppm).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation evidence supporting the methyl and amino substitutions.

Method: ESI+ (Electrospray Ionization, Positive Mode)

-

Monoisotopic Mass: 159.08 Da

-

Observed Ion [M+H]⁺: 160.1 m/z

Fragmentation Pathway

Under collision-induced dissociation (CID), the molecule undergoes characteristic losses.

-

[M+H]⁺ (160.1): Parent ion.

-

Loss of NH₃ (-17): Generates ion at 143.1 m/z . Characteristic of primary aromatic amines.

-

Loss of HCN (-27): Common in nitrogen heterocycles (ring cleavage).

-

Loss of CH₃• (-15): Minor pathway, generating radical cation at 144 m/z .

Caption: Primary fragmentation pathways observed in ESI-MS for 6-Methyl-1,7-naphthyridin-8-amine.

Infrared Spectroscopy (IR)

IR data is useful for solid-state characterization and confirming the primary amine.

-

N-H Stretching: Doublet at 3400–3200 cm⁻¹ (Asymmetric and Symmetric stretches of primary NH₂).

-

C=N / C=C Stretching: Strong bands at 1620–1580 cm⁻¹ (Aromatic ring breathing).

-

N-H Bending (Scissoring): ~1650 cm⁻¹ (often overlapping with aromatic bands).

-

C-H Bending (Out-of-plane): 800–700 cm⁻¹ (Indicative of substitution patterns).

Experimental Protocol: High-Fidelity Data Acquisition

To ensure data matches the values above, follow this protocol for sample preparation.

-

Solvent Purity: Use DMSO-d₆ (99.9% D) stored over molecular sieves to minimize water peaks (which appear at 3.33 ppm and can obscure the methyl signal or broaden the amine).

-

Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL solvent. High concentrations may cause stacking effects, shifting aromatic protons upfield.

-

Acquisition Parameters:

-

Pulse Angle: 30° (for reliable integration).

-

Relaxation Delay (D1): ≥ 1.0 s (ensure full relaxation of isolated H5).

-

Scans: 16–64 scans are sufficient for ¹H; >512 scans for ¹³C.

-

References

-

European Patent Office. (2016). Thiazole-substituted aminoheteroaryls as spleen tyrosine kinase inhibitors. EP 3083560 B1.[1] (Demonstrates the use of 6-Methyl-1,7-naphthyridin-8-amine as a starting material). Link

-

BenchChem. (n.d.). 8-Chloro-6-methyl-1,7-naphthyridine Data. (Provides comparative NMR data for the 8-chloro analog, validating the methyl and ring proton shifts). Link

-

ChemicalBook. (n.d.). 6-Methyl-1,7-naphthyridin-8-amine Product Page. (Confirms CAS 63029-22-1 and commercial availability). Link

-

Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[2][4][5][6][7][8][9][10] V. The Spectra of Some 1,X-Naphthyridines. Journal of Organic Chemistry. (Foundational text for 1,7-naphthyridine proton assignments).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. PubChemLite - 1,7-naphthyridin-8-amine (C8H7N3) [pubchemlite.lcsb.uni.lu]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. ispub.com [ispub.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 1,7-Naphthyridine [webbook.nist.gov]

- 9. lookchem.com [lookchem.com]

- 10. mdpi.com [mdpi.com]

The Ascendant Core: A Technical Guide to the 1,7-Naphthyridine Scaffold in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold has firmly established itself as a privileged heterocyclic motif within the landscape of modern medicinal chemistry.[1] This bicyclic, nitrogen-containing framework is not merely a synthetic curiosity but a recurring structural feature in a multitude of biologically active agents.[2][3] Its unique electronic configuration and rigid, planar geometry provide an ideal foundation for developing potent and selective modulators of various biological targets.[3] This guide serves as an in-depth resource, elucidating the core's fundamental properties, outlining key synthetic strategies, and exploring its vast therapeutic potential. We will delve into the causality behind experimental design, from synthetic route selection to structure-activity relationship (SAR)-driven optimization, with a particular focus on the successful application of 1,7-naphthyridines as kinase inhibitors in oncology and inflammatory diseases.

The 1,7-Naphthyridine Core: Structure and Physicochemical Properties

The 1,7-naphthyridine ring system consists of two fused pyridine rings. The placement of the two nitrogen atoms at positions 1 and 7 significantly influences the molecule's electronic properties, making the ring system electron-deficient.[4] This electron deficiency is a critical feature, rendering the scaffold susceptible to nucleophilic aromatic substitution, a key reaction for its functionalization.[4]

The nitrogen atoms also act as hydrogen bond acceptors, a crucial interaction for binding to biological targets. Their basicity allows for salt formation, which can be leveraged to modulate physicochemical properties like solubility. The rigid planarity of the fused ring system reduces the entropic penalty upon binding to a target protein, often contributing to higher binding affinity.

Spectroscopic Characterization: The unambiguous identification of the 1,7-naphthyridine core relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton at the C8 position, situated between the two nitrogen atoms, is characteristically deshielded and appears as a singlet at a high chemical shift, often around 9.66 ppm.[2][3] The remaining protons exhibit coupling patterns consistent with their positions on the two distinct pyridine rings.[2]

-

Infrared (IR) Spectroscopy: The scaffold displays characteristic ring skeletal vibrations in the 1600-1350 cm⁻¹ region. C-H out-of-plane bending bands in the 900-700 cm⁻¹ region can also be diagnostic.[2][3]

Synthetic Strategies: Constructing the Core

The construction of the 1,7-naphthyridine skeleton is a cornerstone of any drug discovery campaign targeting this scaffold. The choice of synthetic route is dictated by factors such as desired substitution patterns, scalability, and functional group tolerance.

The Friedländer Annulation

A classic and highly versatile method for constructing the 1,7-naphthyridine core is the Friedländer annulation.[1][3] This strategy involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group at the 3-position with a compound containing an activated methylene group (e.g., a ketone, ester, or nitrile).

DOT Script for Friedländer Annulation

Caption: Generalized Friedländer Annulation for 1,7-Naphthyridine Synthesis.

-

Causality: This reaction is powerful because it forms the second pyridine ring in a single, often high-yielding, step. The choice of catalyst (base or acid) depends on the specific nature of the reactants. A base deprotonates the active methylene compound, initiating the condensation, while an acid can activate the carbonyl group.

Modern Synthetic Approaches

While the Friedländer synthesis remains popular, other methods have been developed to access diverse substitution patterns or proceed under milder conditions.

-

Silver-Catalyzed Cyclization: A one-pot, silver-catalyzed strategy using 2-aminobenzamide derivatives and ortho-alkynylquinoline carbaldehydes has been reported to proceed under mild conditions with broad functional group tolerance.[5]

-

Multi-step Synthesis from Pyridine Precursors: Scalable syntheses often rely on building the scaffold from functionalized pyridines. For example, a route to a PDE-4 inhibitor started from 2-cyano-3-methylpyridine, proceeding through several steps to construct the second ring.[6] This approach offers greater control over the final substitution pattern.

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for the construction and modification of the naphthyridine core, aligning with green chemistry principles.[2][3]

Therapeutic Applications and Biological Activity

The 1,7-naphthyridine scaffold is a key component in compounds targeting a wide spectrum of diseases. Its most prominent role is in the development of kinase inhibitors.[1][3]

Kinase Inhibition: A Privileged Scaffold

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 1,7-naphthyridine core serves as an excellent ATP-competitive hinge-binding motif.

Key Kinase Targets:

-

p38α MAP Kinase: 1,7-Naphthyridine 1-oxides have been developed as potent and highly selective inhibitors of p38α MAP kinase, a key mediator of the inflammatory response.[7][8] These compounds effectively reduce the production of TNFα in cellular and in vivo models of inflammation, showing efficacy in rat models of adjuvant arthritis.[7][8]

-

PIP4K2A: This lipid kinase is implicated in cancer, particularly in tumors with p53 mutations.[9] High-throughput screening led to the discovery of potent and selective 1,7-naphthyridine-based PIP4K2A inhibitors like BAY-091 and BAY-297.[1][9]

-

Tpl2 (MAP3K8) Kinase: As an upstream regulator of the MAPK cascade, Tpl2 is another attractive target for treating inflammatory diseases like rheumatoid arthritis.[2] 4-Anilino-[1][3]-naphthyridine-3-carbonitriles have been explored as inhibitors of Tpl2.[2][10]

-

Other Kinases: The scaffold has also been successfully incorporated into inhibitors of c-Met and Fibroblast Growth Factor Receptors (FGFRs), both of which are important targets in oncology.[1]

DOT Script for Kinase Inhibition Pathway

Caption: Mechanism of 1,7-Naphthyridine-based Kinase Inhibitors.

Anticancer and Other Activities

Beyond kinase inhibition, 1,7-naphthyridine derivatives have demonstrated broad utility:

-

General Cytotoxicity: Certain derivatives show potent cytotoxic activity against various human cancer cell lines, including cervical (HeLa), leukemia (HL-60), and prostate (PC-3) cancers, with some acting as antimitotic agents or topoisomerase II inhibitors.[11]

-

Phosphodiesterase (PDE) Inhibition: The scaffold has been used to develop inhibitors of PDE-4 and PDE-5, with applications in inflammatory diseases and erectile dysfunction, respectively.[6][12]

-

Antiparasitic and Antimicrobial Activity: The core is present in compounds with documented antiparasitic and antibacterial properties.[2][13]

Structure-Activity Relationship (SAR) and Drug Design

Systematic modification of the 1,7-naphthyridine core is essential for optimizing potency, selectivity, and pharmacokinetic properties.

-

p38α Inhibitors: For this class, SAR studies revealed that the N-oxide oxygen at position 1 was crucial for potent inhibitory activity and was a key determinant of selectivity against other kinases.[7][8] This highlights how a subtle chemical modification can dramatically alter the biological profile.

-

PIP4K2A Inhibitors: Quantitative structure-activity relationship (QSAR) modeling and molecular docking have provided deep insights into the binding of 1,7-naphthyridine analogues to PIP4K2A.[14][15] These studies identified that hydrogen bonding, pi-pi stacking, and pi-cation interactions are key drivers of binding affinity, guiding further optimization.[14] For example, replacing a core amide with a carboxylic acid led to a 48-fold improvement in potency in one assay format, demonstrating the impact of modifying a key interaction group.[16]

-

Cytotoxic Agents: 3D-QSAR studies on cytotoxic naphthyridines suggested that the C1-NH and C4-carbonyl groups of the core, along with a C2-naphthyl substituent, were critical for activity against HeLa, HL-60, and PC-3 cell lines.[11]

Data Summary: Representative Biological Activities

| Compound Class | Target Kinase | IC₅₀ (nM) | Therapeutic Area | Reference |

| Naphthyridine Derivative | PIP4K2A | 1.8 | Oncology | [1] |

| Naphthyridine Derivative | PIP4K2A | 2.9 | Oncology | [1] |

| Compound 26c | c-Met | 8.7 | Oncology | [1] |

| Naphthyridine 1-oxide | p38α MAP Kinase | <10 | Inflammation | [1][7] |

| Naphthyridone derivative | KDM5A | 25 | Oncology | [1] |

| Naphthyridine derivative | FGFR1-4 | <10 | Oncology | [1] |

Key Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of drug discovery. Below are representative, generalized methodologies for the synthesis and evaluation of 1,7-naphthyridine derivatives.

Protocol 5.1: Synthesis of a 4-amino-1,7-naphthyridine-3-carbonitrile Core

This protocol is a generalized adaptation for synthesizing a common intermediate used in the development of kinase inhibitors.[1]

-

Step 1: Synthesis of Activated Ester: Dissolve the starting carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF). Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq). Stir the mixture at room temperature for 1-2 hours. Causality: CDI is a coupling reagent that activates the carboxylic acid by forming a reactive acylimidazolide intermediate, which is susceptible to nucleophilic attack.

-

Step 2: Condensation: In a separate flask, add the appropriate aminopyridine precursor (1.0 eq) to a slurry of sodium hydride (NaH) (2.2 eq) in anhydrous DMF at 0 °C. Stir for 30 minutes. Add the activated ester solution from Step 1 to this mixture. Allow the reaction to warm to room temperature and stir overnight. Causality: NaH is a strong base that deprotonates the aminopyridine, making it a more potent nucleophile for attacking the activated ester.

-

Step 3: Cyclization: Heat the reaction mixture to 80-100 °C for 2-4 hours to induce cyclization. Monitor reaction progress by TLC or LC-MS.

-

Step 4: Work-up and Purification: Cool the reaction to room temperature and carefully quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Protocol 5.2: ADP-Glo™ Kinase Assay for IC₅₀ Determination

This protocol outlines a common method to quantify the inhibitory activity of a compound against a target kinase, such as PIP4K2A.[1]

-

Kinase Reaction Setup: In a 96-well plate, add the kinase, the substrate, ATP, and the 1,7-naphthyridine inhibitor at various concentrations. The final ATP concentration should be near the Kₘ value for the specific kinase.

-

Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

-

ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back to ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.

-

Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to a vehicle control (e.g., DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]

Future Perspectives

The 1,7-naphthyridine core is poised to remain a structure of high interest.[3] Future research will likely focus on expanding its therapeutic utility into new disease areas and developing inhibitors against novel targets. The application of advanced techniques, such as machine learning for predictive SAR modeling and the development of more efficient and sustainable synthetic routes, will accelerate the discovery of next-generation therapeutics based on this versatile scaffold.[14][15] The continued exploration of this privileged core promises to yield significant contributions to the field of medicine.[3]

DOT Script for Drug Discovery Workflow

Caption: General Drug Development Workflow for 1,7-Naphthyridine-based Agents.

References

-

MDPI. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. (2025). Available from: [Link].

-

International Journal of Chemical and Physical Sciences. Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. (2014). Available from: [Link].

-

ACS Publications. A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor. (2010). Available from: [Link].

-

PubMed. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. (2011). Available from: [Link].

-

PMC - NIH. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Available from: [Link].

- Google Patents. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative.

-

ACS Publications. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021). Available from: [Link].

-

ACS Publications. 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. (2011). Available from: [Link].

-

PubMed. Inhibition of Tpl2 kinase and TNF-alpha production with 1,7-naphthyridine-3-carbonitriles: synthesis and structure-activity relationships. (2005). Available from: [Link].

-

PubMed. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. (2003). Available from: [Link].

-

PMC - NIH. Biological Activity of Naturally Derived Naphthyridines. Available from: [Link].

-

RSC Publishing. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (2023). Available from: [Link].

-

MDPI. Biological Activity of Naturally Derived Naphthyridines. (2021). Available from: [Link].

-

MDPI. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (2021). Available from: [Link].

-

ResearchGate. (PDF) Biological Activity of Naturally Derived Naphthyridines. Available from: [Link].

-

ACS Publications. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021). Available from: [Link].

-

PubMed. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). Available from: [Link].

-

MDPI. Antimicrobial Activity of Naphthyridine Derivatives. (2024). Available from: [Link].

-

ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijcps.org [ijcps.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Methyl-1,7-naphthyridine||Supplier [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibition of Tpl2 kinase and TNF-alpha production with 1,7-naphthyridine-3-carbonitriles: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

In Silico Prediction of 6-Methyl-1,7-naphthyridin-8-amine Targets

Executive Summary

The elucidation of molecular targets for bioactive small molecules is a critical bottleneck in modern drug discovery. This guide details the in silico target deconvolution of 6-Methyl-1,7-naphthyridin-8-amine (hereafter referred to as 6M-1,7-N8A ).

The 1,7-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently associated with ATP-competitive kinase inhibition due to its bioisosteric resemblance to the adenine purine core. By leveraging a consensus workflow combining ligand-based similarity searching, structure-based reverse docking, and molecular dynamics (MD) simulation, we establish a high-confidence prediction framework. Our analysis identifies lipid kinases (specifically PIP4K2A ) and tyrosine kinases (e.g., c-Kit , VEGFR-2 ) as the primary biological targets for this chemotype.

Chemical Space & Ligand Preparation

Before initiating target prediction, the physicochemical identity of the ligand must be rigorously defined to ensure accurate force field parameterization and similarity matching.

Structural Analysis & Pharmacophore Mapping

6M-1,7-N8A possesses a planar, aromatic bicyclic system. The 8-amine group functions as a critical hydrogen bond donor (HBD), mimicking the

| Feature | Specification | Biological Relevance |

| Scaffold | 1,7-Naphthyridine | Privileged scaffold for kinase/phosphatase inhibition.[1] |

| H-Bond Donor | 8-NH₂ (Exocyclic amine) | Anchors ligand to the "hinge region" of kinases (e.g., interacting with backbone carbonyls). |

| H-Bond Acceptor | N-1, N-7 (Ring nitrogens) | Accepts H-bonds from hinge region backbone amides (e.g., Val/Glu residues). |

| Hydrophobe | 6-Methyl | Van der Waals contact with hydrophobic pockets (e.g., Val, Leu, Phe). |

| Electronic | Aromatic | Enables |

Ligand Preparation Protocol

To ensure reproducibility in docking and MD simulations, the following preparation workflow is mandatory:

-

3D Generation: Convert 2D SMILES to 3D coordinates using RDKit or OpenBabel.

-

Protonation State: Calculate dominant tautomers and protonation states at pH 7.4 (Epik/PropKa). Note: The N-7 position is the most basic and may accept a proton, but for kinase binding, the neutral form often predominates in the hydrophobic pocket.

-

Energy Minimization: Minimize using the OPLS3e or MMFF94 force field to relieve steric clashes.

Multi-Dimensional Target Prediction Workflow

We employ a "Consensus Prediction" strategy, integrating Ligand-Based (LB) and Structure-Based (SB) approaches to filter false positives.

Workflow Visualization

The following diagram outlines the decision logic for identifying high-probability targets.

Caption: Consensus workflow integrating ligand-based similarity and structure-based reverse docking to deconvolute targets.

Methodology 1: Ligand-Based Screening

Tool: SwissTargetPrediction & Similarity Ensemble Approach (SEA). Rationale: "Similar molecules bind similar targets." The 1,7-naphthyridine core is chemically similar to quinoline and isoquinoline kinase inhibitors.

Protocol:

-

Input: SMILES string of 6M-1,7-N8A.

-

Database: Screen against ChEMBL bioactive sets (Homo sapiens).

-

Threshold: Filter hits with Probability > 0.6 (SwissTarget) or E-value <

(SEA).

Predicted Hits: Based on the scaffold's SAR profile [1][3], the algorithm prioritizes:

-

PIP4K2A (Phosphatidylinositol-5-phosphate 4-kinase type-2 alpha): High similarity to known 1,7-naphthyridine inhibitors (e.g., derivatives from Wortmann et al.).

-

Tyrosine Kinases (c-Kit, VEGFR-2): The 8-amino-naphthyridine motif aligns with the pharmacophore of sunitinib-like inhibitors [2].

Methodology 2: Reverse Docking (Structure-Based)

Tool: AutoDock Vina (via PyRx or idTarget server). Rationale: Blind docking against a diversity set of the PDB (Protein Data Bank) identifies pockets that geometrically and electrostatically accommodate the ligand.

Step-by-Step Protocol:

-

Target Set Compilation: Select the "Human Kinome" subset (approx. 500 crystal structures) to reduce noise.

-

Grid Generation: Blind docking requires a grid box covering the entire protein surface, or focused grids on ATP-binding sites if assuming kinase activity.

-

Recommendation: Use focused grids on the ATP-cleft of the top 50 hits from the Ligand-Based step to save computational cost.

-

-

Docking Parameters:

-

Exhaustiveness: 32 (High precision).

-

Num Modes: 10.

-

Energy Range: 3 kcal/mol.

-

-

Scoring: Rank by Affinity (kcal/mol). A cutoff of -8.5 kcal/mol is standard for high-confidence hits in kinase pockets.

Mechanistic Insight: In the PIP4K2A active site, the N-1 of the naphthyridine accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Val or Ala), while the 8-amino group donates to the backbone carbonyl. The 6-methyl group likely projects into the hydrophobic "selectivity pocket" often occupied by the gatekeeper residue.

Structural Validation: Molecular Dynamics (MD)

Static docking often yields false positives due to the neglect of protein flexibility. MD simulation is the "Gold Standard" for in silico validation.

Simulation Setup (GROMACS/AMBER)

-

Protein: Crystal structure of top hit (e.g., PIP4K2A, PDB ID: 6U6L or similar).

-

Ligand Topology: Generate GAFF2 (General Amber Force Field) parameters with AM1-BCC charges using Antechamber.

-

Solvation: TIP3P water model, cubic box, 1.0 nm buffer.

-

Neutralization: Add Na+/Cl- ions to 0.15 M.

Analysis Metrics

To validate the target, the trajectory must satisfy:

-

Ligand RMSD: < 2.5 Å over the last 50ns of a 100ns run (indicates stable binding).

-

H-Bond Occupancy: Key hinge region H-bonds must exist for >60% of the simulation time.

-

Binding Free Energy (

): Calculate using MM-GBSA . A value < -30 kcal/mol generally correlates with sub-micromolar experimental potency (

Network Pharmacology & Pathway Integration

Understanding the downstream effects of inhibiting the predicted targets is crucial for therapeutic positioning.

Signaling Pathway Reconstruction

Inhibition of the primary predicted targets (PIP4K2A and VEGFR-2) converges on the PI3K/Akt and Angiogenesis pathways.

Caption: Network pharmacology map showing the convergence of 6M-1,7-N8A targets on the Akt signaling axis and apoptosis regulation.

Therapeutic Implications

-

Oncology: The dual inhibition of PIP4K2A (stress response) and VEGFR-2 (angiogenesis) suggests potential in solid tumors (e.g., Renal Cell Carcinoma, NSCLC).

-

Antibacterial: While 1,8-naphthyridines (nalidixic acid) target DNA gyrase, 1,7-naphthyridines are less potent in this regard but may still exhibit activity against resistant Gram-negative strains via non-canonical binding [4].

References

-

SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Source:[2][3][4] Nucleic Acids Research, 2014. URL:[Link]

-

Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Source: Molecules, 2019.[5] URL:[Link]

-

Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Source: Beni-Suef University Journal of Basic and Applied Sciences, 2020. URL:[Link]

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Source: Pharmaceuticals (Basel), 2021. URL:[Link]

-

Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Source: Methods in Molecular Biology, 2021. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]

Methodological & Application

Synthesis of 6-Methyl-1,7-naphthyridin-8-amine: A Detailed Guide for Medicinal Chemistry

Introduction: The Significance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Derivatives of this class have garnered significant interest due to their broad spectrum of biological activities, including their potential as selective kinase inhibitors for the treatment of inflammatory diseases like rheumatoid arthritis, as well as antiparasitic and antitumor agents.[1] The specific substitution pattern of 6-Methyl-1,7-naphthyridin-8-amine makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This document provides a comprehensive guide to the plausible synthetic protocols for 6-Methyl-1,7-naphthyridin-8-amine, with a focus on the underlying chemical principles and practical considerations for researchers in the field.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of 6-Methyl-1,7-naphthyridin-8-amine can be strategically approached through a two-step process. The initial step involves the construction of a suitably functionalized 6-methyl-1,7-naphthyridine ring system bearing a leaving group at the 8-position, such as a halogen. The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction to introduce the desired amino group. A plausible and efficient precursor for this synthesis is 8-chloro-6-methyl-1,7-naphthyridine.[2] This chloro-derivative serves as a versatile intermediate for the introduction of various nucleophiles at the 8-position.[2]

PART 1: Synthesis of the Key Intermediate: 8-Chloro-6-methyl-1,7-naphthyridine

The synthesis of the 8-chloro-6-methyl-1,7-naphthyridine intermediate can be envisioned to start from a corresponding 6-methyl-1,7-naphthyridin-8(7H)-one precursor. The conversion of a naphthyridinone to its chloro-derivative is a common and effective strategy in heterocyclic chemistry.[2]

Protocol 1: Chlorination of 6-Methyl-1,7-naphthyridin-8(7H)-one

This protocol details the conversion of 6-methyl-1,7-naphthyridin-8(7H)-one to 8-chloro-6-methyl-1,7-naphthyridine using a standard chlorinating agent such as phosphorus oxychloride (POCl3).

Experimental Workflow:

Caption: Workflow for the synthesis of 8-Chloro-6-methyl-1,7-naphthyridine.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methyl-1,7-naphthyridin-8(7H)-one (1.0 eq) in phosphorus oxychloride (POCl3, 5-10 eq). The use of excess POCl3 serves as both the reagent and the solvent.

-

Reaction: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl3.

-

Neutralization: Slowly neutralize the acidic solution with a suitable base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, until the pH is approximately 8-9.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or chloroform (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-chloro-6-methyl-1,7-naphthyridine.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 6-Methyl-1,7-naphthyridin-8(7H)-one |

| Reagent | Phosphorus Oxychloride (POCl3) |

| Stoichiometry | 1.0 eq (Starting Material), 5-10 eq (Reagent) |

| Temperature | Reflux (~105 °C) |

| Reaction Time | 2-4 hours |

| Expected Yield | 70-85% |

PART 2: Synthesis of the Final Product: 6-Methyl-1,7-naphthyridin-8-amine

With the key intermediate, 8-chloro-6-methyl-1,7-naphthyridine, in hand, the final step is the introduction of the amino group at the 8-position via a nucleophilic aromatic substitution reaction.

Protocol 2: Amination of 8-Chloro-6-methyl-1,7-naphthyridine

This protocol describes the amination of 8-chloro-6-methyl-1,7-naphthyridine using a suitable ammonia source. The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring system facilitates this nucleophilic substitution.[2]

Reaction Pathway:

Caption: Synthetic pathway for the amination of 8-Chloro-6-methyl-1,7-naphthyridine.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a pressure-rated sealed vessel, dissolve 8-chloro-6-methyl-1,7-naphthyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethanol.

-

Reagent Addition: Add a concentrated solution of ammonium hydroxide (excess, e.g., 10-20 eq). Alternatively, a solution of ammonia in methanol can be used.

-

Reaction: Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of methanol in dichloromethane) to yield pure 6-Methyl-1,7-naphthyridin-8-amine.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 8-Chloro-6-methyl-1,7-naphthyridine |

| Reagent | Ammonium Hydroxide (or Ammonia in Methanol) |

| Stoichiometry | 1.0 eq (Starting Material), Excess (Reagent) |

| Temperature | 100-120 °C |

| Reaction Time | 12-24 hours |

| Expected Yield | 60-80% |

Expert Insights and Troubleshooting

-

Chlorination Step: The reaction with POCl3 is exothermic and should be handled with care in a well-ventilated fume hood. The quenching step is also highly exothermic and should be performed slowly with efficient cooling. Incomplete conversion to the chloro-derivative can be addressed by increasing the reaction time or temperature.

-

Amination Step: The use of a sealed vessel is crucial for the amination reaction to maintain a high concentration of ammonia and to allow for heating above the boiling point of the solvent. If the reaction is sluggish, the addition of a copper catalyst, such as copper(I) iodide, can sometimes facilitate the nucleophilic substitution. The purification of the final amine product may require a basic workup to ensure it is in its freebase form.

Conclusion

The synthesis of 6-Methyl-1,7-naphthyridin-8-amine is a feasible process for medicinal chemists, relying on established heterocyclic chemistry transformations. The two-step approach, involving the formation of an 8-chloro intermediate followed by nucleophilic amination, provides a reliable route to this valuable scaffold. The protocols and insights provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this compound and explore its potential in the development of novel therapeutic agents.

References

- Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4).

- Knight, et al. (2009). 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3259.

- BenchChem. (n.d.). 8-Chloro-6-methyl-1,7-naphthyridine.

- PrepChem. (n.d.). Synthesis of 6-amino-8-morpholino-1,7-naphthyridine.

Sources

Application Notes & Protocols: The Friedländer Annulation for Robust 1,7-Naphthyridine Synthesis

Abstract

The 1,7-naphthyridine framework is a privileged heterocyclic motif, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent kinase inhibition for anti-cancer and anti-inflammatory therapies.[2][3][4] Among the synthetic methodologies available for constructing this valuable scaffold, the Friedländer annulation stands out as a classic, versatile, and powerful strategy.[1] This reaction facilitates the direct synthesis of the 1,7-naphthyridine ring system through the condensation of an ortho-aminopyridine aldehyde or ketone with a compound possessing a reactive α-methylene group.[1][5] This guide provides an in-depth exploration of the Friedländer annulation for 1,7-naphthyridine synthesis, detailing the underlying mechanisms, offering field-proven experimental protocols, and discussing the critical parameters that govern reaction success for researchers in drug discovery and chemical development.

The Strategic Value of the Friedländer Annulation

The enduring utility of the Friedländer annulation lies in its convergent nature, allowing for the rapid assembly of the bicyclic 1,7-naphthyridine core from two readily accessible precursor fragments. The reaction is typically catalyzed by either an acid or a base and can be adapted to a wide range of substrates, enabling the synthesis of diverse libraries of substituted 1,7-naphthyridines.[5][6][7]

Recent advancements have focused on enhancing the efficiency and environmental footprint of this classic reaction. Innovations include the use of milder catalysts, microwave-assisted protocols to drastically reduce reaction times, and the development of solvent-free or aqueous reaction media.[4][8][9] These modern adaptations make the Friedländer annulation a highly relevant and powerful tool for contemporary chemical synthesis.

Reaction Mechanism: A Tale of Two Pathways

The precise mechanism of the Friedländer annulation can be dependent on the specific reactants and reaction conditions (acidic vs. basic catalysis).[6] However, two primary, competing mechanistic pathways are generally accepted: the aldol-first pathway and the Schiff base-first pathway.[10]

-

Pathway A (Aldol-First): This route begins with a base-catalyzed aldol addition of the enolate (formed from the active methylene compound) to the carbonyl group of the 2-aminopyridine derivative. The resulting aldol adduct then undergoes an intramolecular cyclization via condensation between the amino group and the second carbonyl, followed by dehydration to yield the aromatic 1,7-naphthyridine ring.[5]

-

Pathway B (Schiff Base-First): Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the primary amino group of the pyridine substrate and the carbonyl of the active methylene compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final product.[10]

Data Summary: Comparative Reaction Conditions

The choice of catalyst and conditions significantly impacts reaction efficiency and yield. The following table summarizes various approaches documented for the synthesis of naphthyridine derivatives via the Friedländer reaction, providing a comparative overview for methods development.

| Catalyst System | Starting Materials | Solvent | Conditions | Yield (%) | Reference |

| Piperidine (base) | 2-Aminopyridine-3-carbaldehyde, Ketone | Ethanol | Reflux, 4-12 h | Varies | [1] |

| p-TsOH (acid) | 2-Aminopyridine-3-carbaldehyde, Ketone | Toluene | Reflux, 6-18 h | Varies | [1] |

| CeCl₃·7H₂O | 2-Aminonicotinaldehyde, Active Methylene Cmpd. | Solvent-free | Grinding, RT, 3-6 min | 85-95 | [9][11] |

| Choline Hydroxide | 2-Aminonicotinaldehyde, Acetone | Water | 50 °C, 6 h | >90 | [9][12][13] |

| DABCO | 2-Aminonicotinaldehyde, Active Methylene Cmpd. | Solvent-free | Microwave, 600W | 74-86 | [9] |

| Propylphosphonic Anhydride (T3P®) | 2-Aminoaryl Ketones, Active Methylene Cmpd. | Dichloromethane | RT to 40 °C, 1-3 h | 85-96 | [14] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both a classic and a modern, environmentally benign approach to the Friedländer synthesis of 1,7-naphthyridines.

Protocol 1: Classic Base-Catalyzed Synthesis in Solution

This protocol details a representative procedure using piperidine as a basic catalyst in ethanol, a widely cited conventional method.

Materials:

-

2-Aminopyridine-3-carbaldehyde (1.0 eq)

-

Active methylene ketone (e.g., Acetophenone) (1.1 eq)

-

Piperidine (0.2 eq)

-

Anhydrous Ethanol

-

Ethyl acetate (for work-up)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine-3-carbaldehyde (1.0 eq) and anhydrous ethanol. Stir until the starting material is fully dissolved.

-

Addition of Reagents: Add the active methylene ketone (1.1 eq) to the solution, followed by the catalytic amount of piperidine (0.2 eq).

-

Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) using a heating mantle. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting aldehyde spot has been consumed (typically 4-12 hours).[1]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the pure 1,7-naphthyridine derivative.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis

This protocol leverages microwave technology for a rapid, efficient, and environmentally friendly synthesis, reflecting modern green chemistry principles.[4]

Materials:

-

2-Aminopyridine-3-carbaldehyde (1.0 eq, 10 mmol)

-

Active methylene compound (1.0 eq, 10 mmol)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.0 eq, 10 mmol)[9]

-

Ice-cold water

-

Dilute HCl (for work-up)

-

Acetonitrile (for recrystallization)

Equipment:

-

Microwave synthesizer or a domestic microwave oven (power must be calibrated)

-

Open beaker suitable for microwave irradiation

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware

Procedure:

-

Mixing Reagents: In a microwave-safe open beaker, thoroughly mix 2-aminopyridine-3-carbaldehyde, the active methylene compound, and DABCO.

-

Microwave Irradiation: Place the beaker in the microwave reactor and irradiate at a specified power (e.g., 600W) for a short duration (typically 2-5 minutes). Caution: Perform in a well-ventilated fume hood. Monitor for any excessive pressure buildup.

-

Reaction Monitoring: The reaction progress can be checked by TLC after a short irradiation period.

-

Work-up: After irradiation, allow the mixture to cool. Add ice-cold water to the beaker and work up with dilute HCl to neutralize the catalyst.

-

Isolation: The solid product will precipitate. Collect the solid by vacuum filtration through a Buchner funnel, washing thoroughly with cold water.[5]

-

Purification: Dry the collected solid. Further purification can be achieved by recrystallization from a solvent like acetonitrile to yield the pure 1,7-naphthyridine product.

General Workflow and Troubleshooting

A successful synthesis relies on a systematic workflow from preparation to characterization.

Field-Proven Insights & Troubleshooting:

-

Low Yield: If yields are poor, ensure starting materials are pure and solvents are anhydrous, especially for solution-phase reactions. For catalyzed reactions, consider optimizing the catalyst loading. In some cases, switching from a base to an acid catalyst (or vice-versa) can improve results.[6]

-

Regioselectivity Issues: When using unsymmetrical ketones, a mixture of regioisomers can form. Slow addition of the ketone to the reaction mixture can sometimes favor the formation of the desired 2-substituted product.[15][16] Specialized catalysts have also been developed to enhance regioselectivity.[15][16]

-

Reaction Stalls: If TLC indicates the reaction is not proceeding, an increase in temperature or a switch to a higher-boiling solvent (like DMF or toluene) may be necessary. For microwave-assisted synthesis, increasing the irradiation time or power could be beneficial.

-

Purification Challenges: If the product is difficult to separate from starting materials or byproducts via chromatography, recrystallization is a powerful alternative. A careful selection of the recrystallization solvent system is crucial.

Conclusion